2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI)
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Overview
Description
2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) is a complex organic compound characterized by its unique pyrano-oxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) typically involves multi-step organic reactions. The process begins with the preparation of the pyrano-oxazole core, followed by the introduction of ethoxy and dimethyl groups under controlled conditions. Common reagents used in these reactions include ethyl alcohol, dimethyl sulfate, and various catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrano[4,3-d]oxazole derivatives: These compounds share the core pyrano-oxazole structure but differ in their substituents.
Ethoxy-substituted oxazoles: Compounds with similar ethoxy groups but different core structures.
Dimethyl-substituted heterocycles: Heterocyclic compounds with dimethyl groups at various positions.
Uniqueness
2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
155486-33-2 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.266 |
IUPAC Name |
(3aR,4S,6R,7aS)-4-ethoxy-1,6-dimethyl-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazole |
InChI |
InChI=1S/C10H19NO3/c1-4-12-10-9-8(5-7(2)14-10)11(3)6-13-9/h7-10H,4-6H2,1-3H3/t7-,8+,9-,10+/m1/s1 |
InChI Key |
IHGDJDYCXYAPRT-RGOKHQFPSA-N |
SMILES |
CCOC1C2C(CC(O1)C)N(CO2)C |
Synonyms |
2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) |
Origin of Product |
United States |
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